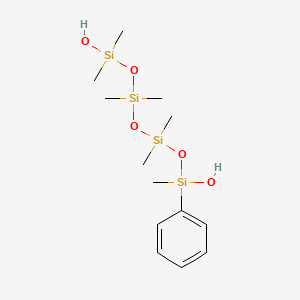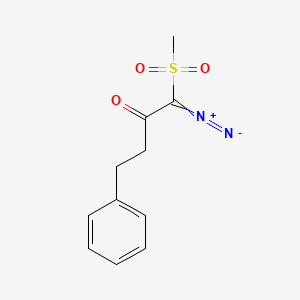
1-Diazonio-1-(methanesulfonyl)-4-phenylbut-1-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diazonio-1-(methanesulfonyl)-4-phenylbut-1-en-2-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group, a methanesulfonyl group, and a phenyl group attached to a butenolate backbone
Méthodes De Préparation
The synthesis of 1-Diazonio-1-(methanesulfonyl)-4-phenylbut-1-en-2-olate typically involves the diazotization of an amine precursor followed by the introduction of the methanesulfonyl group. The reaction conditions often require a low-temperature environment to stabilize the diazonium intermediate. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Diazonio-1-(methanesulfonyl)-4-phenylbut-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The diazonium group can be substituted with nucleophiles to form a wide range of products. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Diazonio-1-(methanesulfonyl)-4-phenylbut-1-en-2-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules.
Industry: Used in the production of advanced materials and polymers.
Comparaison Avec Des Composés Similaires
1-Diazonio-1-(methanesulfonyl)-4-phenylbut-1-en-2-olate can be compared with similar compounds such as:
1-Diazonio-1-(phenylsulfonyl)-1,5-hexadien-2-olate: Similar structure but with a different sulfonyl group.
1-Diazonio-1-(4-methylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate: Contains a methyl-substituted benzene ring.
1-Diazonio-1-(2-methylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate: Another methyl-substituted variant. These compounds share similar reactivity patterns but differ in their specific substituents, which can influence their chemical behavior and applications.
Propriétés
| 138529-94-9 | |
Formule moléculaire |
C11H12N2O3S |
Poids moléculaire |
252.29 g/mol |
Nom IUPAC |
1-diazo-1-methylsulfonyl-4-phenylbutan-2-one |
InChI |
InChI=1S/C11H12N2O3S/c1-17(15,16)11(13-12)10(14)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clé InChI |
WGMMWXBLGUAUGQ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C(=[N+]=[N-])C(=O)CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


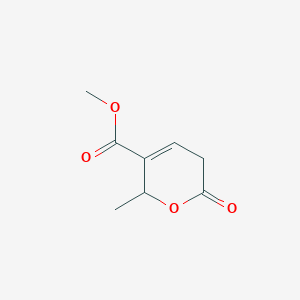
![3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid](/img/no-structure.png)
![Benzaldehyde, 4,4'-[1,2-phenylenebis(methyleneoxy)]bis-](/img/structure/B14264095.png)
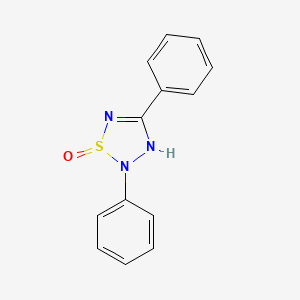

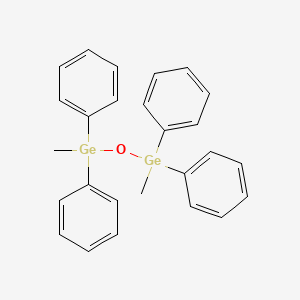
![(5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one](/img/structure/B14264136.png)
